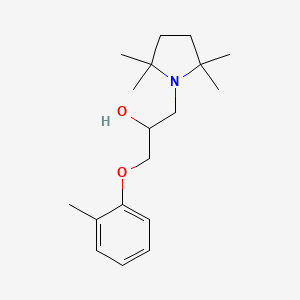

Lotucaine

Description

Structure

3D Structure

Properties

CAS No. |

52304-85-5 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |

InChI Key |

ALJMIOMYHUNJQX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

48187-15-1 52304-85-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

23875-59-4 (mono-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Lidocaine In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The information presented herein is curated from peer-reviewed scientific literature to support research and development activities.

Lidocaine Pharmacokinetics: Quantitative Data

The pharmacokinetic profile of lidocaine has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of Lidocaine in Various Species

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Human | Intravenous | 1.5 mg/kg | - | 0.05 | 1.85 | - | - | |

| Human | Topical | 3.0 mg/kg | - | 0.21 | - | 40.55 L/h | 115.70 L | |

| Human | Intravenous Infusion | 1 mg/kg bolus, then 10-50 µg/kg/min | 1.5 - 5.0 (therapeutic range) | - | 1.0 - 2.0 | - | 0.6 - 4.5 L/kg | [1][2] |

| Goat Kids | Subcutaneous | - | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | - | - | [3] |

| Rat | - | - | - | - | - | - | - | [4] |

Note: '-' indicates data not specified in the cited sources.

Table 2: Pharmacokinetic Parameters of Lidocaine Metabolites in Humans Following a 1.5 mg/kg Intravenous Bolus

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |

| Monoethylglycinexylidide (MEGX) | 100.83 ± 29.83 | 0.25 | 229.02 ± 81.39 |

| Glycinexylidide (GX) | 16.35 ± 6.26 | 1.00 | 80.82 ± 41.83 |

Data from a study in patients undergoing thoracoscopic pulmonary resection.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the pharmacokinetics and metabolism of lidocaine.

2.1. Animal Studies

-

Study: Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [3]

-

Subjects: Healthy goat kids.

-

Drug Administration: Subcutaneous injection of lidocaine hydrochloride.

-

Blood Sampling: Blood samples were collected at predetermined time points post-administration.

-

Analytical Method: Plasma concentrations of lidocaine and its metabolite, monoethylglycinexylidide (MGX), were quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The data was analyzed using noncompartmental analysis to determine parameters such as Cmax, Tmax, and elimination half-life (t1/2).

-

2.2. Human Studies

-

Study: Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection

-

Subjects: Patients scheduled for thoracoscopic pulmonary resection.

-

Drug Administration:

-

Intravenous Group: 1.5 mg/kg lidocaine as an intravenous bolus.

-

Topical Group: 3.0 mg/kg lidocaine administered via the "spray-as-you-go" method.

-

-

Blood Sampling: Arterial blood was sampled at preset intervals.

-

Analytical Method: Plasma concentrations of lidocaine, MEGX, and GX were measured by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using noncompartmental analysis with Phoenix WinNonlin software.

-

-

Study: Cutaneous in vivo metabolism of topical lidocaine formulation in human skin [5]

-

Subjects: Healthy human volunteers.

-

Drug Administration: A 5 mg/cm² dose of 5% lidocaine ointment was applied to the buttock skin.

-

Sample Collection: After 2 hours, the residual formulation was removed, and two 4-mm punch biopsies were taken from the application site.

-

Analytical Method: The quantity of lidocaine and its metabolites were extracted from the skin samples (epidermis + dermis) and analyzed. One detected metabolite was monoethylglycinexylidide (MEGX).[5]

-

Lidocaine Metabolism

Lidocaine is extensively and rapidly metabolized in the liver.[6] The primary metabolic pathway involves N-deethylation mediated by cytochrome P450 enzymes, primarily CYP1A2 with a minor contribution from CYP3A4.[7] This process yields pharmacologically active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[6][8] MEGX retains approximately 80% of the antiarrhythmic potency of the parent drug, while GX is nearly inactive.[8] Subsequent biotransformation includes aromatic hydroxylation and cleavage of the amide linkage.[4][6] The metabolites and a small amount of unchanged drug are excreted by the kidneys.[6]

The metabolic activation of lidocaine can also lead to the formation of reactive intermediates. Studies have shown that a reactive metabolite, likely an arene oxide, can covalently bind to microsomal proteins. This process is related to lidocaine 3-hydroxylation and may be catalyzed by cytochrome P450 isozymes belonging to the CYP2D subfamily.[9]

Visualizations

4.1. Metabolic Pathway of Lidocaine

Caption: Metabolic pathway of lidocaine in the liver.

4.2. Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of lidocaine.

References

- 1. wjgnet.com [wjgnet.com]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous quantitation of lidocaine and its four metabolites by high-performance liquid chromatography: application to studies on in vitro and in vivo metabolism of lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cutaneous in vivo metabolism of topical lidocaine formulation in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. C01BB01 - Lidocaine [drugsporphyria.net]

- 8. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of lidocaine and covalent binding to rat liver microsomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Anesthetic Use of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and structure-activity relationship of lidocaine, a cornerstone of modern local anesthesia.

Discovery and History of Anesthetic Use

Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemist Nils Löfgren.[1] His colleague, Bengt Lundqvist, conducted the initial anesthesia experiments on himself. The anesthetic properties of this new compound were a significant improvement over the existing local anesthetics of the time, such as procaine.[2][3] Marketed since 1949, lidocaine offered a faster onset of action, a longer duration of anesthesia, and a better safety profile.[4]

The clinical applications of lidocaine rapidly expanded. It became widely used for local anesthesia in dental and surgical procedures through infiltration, nerve blocks, and topical application.[2][4] Beyond its role in pain management, lidocaine was also identified as a class Ib antiarrhythmic agent, effective in treating ventricular arrhythmias.[4] Today, it remains an essential medicine and is available in various formulations, including over-the-counter topical pain relievers.[4]

Physicochemical and Pharmacokinetic Properties

The efficacy and clinical profile of lidocaine are underpinned by its physicochemical and pharmacokinetic properties.

| Property | Value |

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol (base)[5], 288.81 g/mol (hydrochloride monohydrate)[6] |

| Melting Point | 66-69°C[5] |

| Boiling Point | 180-182°C at 0.53 kPa[5] |

| pKa | 7.7 - 7.8[6][7] |

| LogP | 2.44 |

| Water Solubility | Insoluble (base)[6], Soluble (hydrochloride)[6] |

| Elimination Half-life | 1.5 to 2 hours (intravenous bolus)[8] |

| Metabolism | Primarily in the liver by CYP3A4 to active (monoethylglycinexylidide) and inactive metabolites.[4][8] |

| Excretion | Approximately 90% as metabolites and less than 10% unchanged in urine.[8] |

| Protein Binding | 60% to 80% to alpha₁ acid glycoprotein.[4] |

Toxicological Data

The following table summarizes the available toxicological data for lidocaine. It is important to note that these values can vary depending on the animal model and experimental conditions.

| Lethal Dose (LD50) | Value | Species | Route of Administration |

| Oral (hydrochloride) | 459 mg/kg (non-fasted female)[8] | Rat | Oral |

| Oral (hydrochloride) | 214 mg/kg (fasted female)[8] | Rat | Oral |

| Oral (hydrochloride) | 317 mg/kg[3] | Rat | Oral |

| Oral (hydrochloride) | 292 mg/kg[1] | Rat | Oral |

| Intravenous | 25 mg/kg[9] | Rat | Intravenous |

| Intravenous | 21 mg/kg[2] | Rat | Intravenous |

| Intravenous | 15 mg/kg[2] | Mouse | Intravenous |

Synthesis of Lidocaine

The synthesis of lidocaine is a well-established process in medicinal chemistry, typically achieved in two main steps from 2,6-dimethylaniline.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid. A common ratio is approximately 7 grams of 2,6-dimethylaniline to 50 mL of glacial acetic acid.[10]

-

To this solution, add chloroacetyl chloride (approximately 1.1 equivalents).[11] The addition should be done carefully, as the reaction is exothermic.

-

Warm the reaction mixture on a steam bath to between 40-50°C for about 10 minutes to ensure the reaction goes to completion.[10][11]

-

After warming, allow the solution to cool. Then, add a solution of sodium acetate in water (e.g., 1 gram of sodium acetate in 100 mL of water).[10]

-

Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and salts.

-

Air-dry the purified α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine (α-(N,N-diethylamino)-2,6-dimethylacetanilide)

-

In a round-bottom flask, dissolve the α-chloro-2,6-dimethylacetanilide from the previous step in toluene (e.g., 25 mL of toluene).[10]

-

Add at least three molar equivalents of diethylamine to the toluene solution.[10]

-

Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reflux is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with water.

-

Extract the organic layer with 3 M hydrochloric acid. This will protonate the lidocaine, moving it to the aqueous layer.

-

Separate the acidic aqueous layer and cool it in an ice bath.

-

Make the aqueous layer strongly basic by adding a 30% potassium hydroxide or sodium hydroxide solution. This will deprotonate the lidocaine, causing it to precipitate.

-

Extract the lidocaine free base into an organic solvent such as pentane or ether.

-

Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., sodium carbonate), and then remove the solvent by evaporation to yield crude lidocaine.

-

The crude lidocaine can be further purified by recrystallization from a suitable solvent like hexanes.[11]

Caption: Workflow for the two-step synthesis of lidocaine.

Mechanism of Action

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[7] By blocking these channels, lidocaine inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses.[7]

Lidocaine, a weak base, exists in both ionized and un-ionized forms at physiological pH. The un-ionized form is lipid-soluble and can diffuse across the neuronal membrane into the axoplasm.[7] Once inside the cell, the molecule equilibrates, and the ionized form binds to the intracellular portion of the voltage-gated sodium channel.[7] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel than for the closed state.[12][13] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are often involved in pain signaling.

By stabilizing the inactivated state of the sodium channel, lidocaine prevents the channel from returning to the resting closed state, thereby blocking the propagation of action potentials and preventing the transmission of pain signals to the brain.[7]

Caption: Mechanism of lidocaine's action on voltage-gated sodium channels.

Structure-Activity Relationship (SAR)

The anesthetic activity of lidocaine and its analogs is closely tied to their molecular structure, which can be divided into three main components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.

-

Lipophilic Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is crucial for activity.[14] These ortho-methyl groups are thought to protect the amide linkage from hydrolysis by plasma esterases, contributing to lidocaine's longer duration of action compared to ester-linked anesthetics like procaine.[15] Modifications to the aromatic ring that alter its lipophilicity can impact both potency and duration of action. Generally, increased lipophilicity leads to higher potency.[4]

-

Intermediate Amide Linkage: The amide bond in lidocaine is more stable to hydrolysis than the ester bond found in older local anesthetics.[15] This stability is a key factor in its longer half-life and reduced potential for producing allergic reactions associated with the metabolites of ester-type anesthetics (e.g., para-aminobenzoic acid).

-

Hydrophilic Tertiary Amine: The tertiary amine group is essential for the anesthetic action. This group is ionizable, and its pKa determines the proportion of ionized and un-ionized forms at physiological pH. The un-ionized form is necessary for membrane penetration, while the ionized form is responsible for binding to the sodium channel receptor.[15] The nature of the alkyl substituents on the amine can influence the drug's lipophilicity and potency.

References

- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 4. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. Lidocaine | 137-58-6 [chemicalbook.com]

- 6. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. cerritos.edu [cerritos.edu]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. experts.llu.edu [experts.llu.edu]

- 15. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]

An In-Depth Technical Guide to the Pharmacological Properties of Lidocaine

A Note on Terminology: This guide addresses the pharmacological properties of lidocaine . It is presumed that the query regarding "lotucaine" was a typographical error, as there is no widely recognized pharmaceutical compound by that name in scientific literature. Furthermore, a core aspect of the original request concerned the specific activities of enantiomers. It is critical to establish at the outset that lidocaine is an achiral molecule and, therefore, does not possess enantiomers. Its chemical structure lacks a chiral center, meaning it is not stereoisomeric and exists as a single molecular entity. Consequently, this guide will focus on the established pharmacology of lidocaine as a whole.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the mechanism of action, pharmacokinetic properties, and relevant experimental methodologies for lidocaine, a widely used local anesthetic and antiarrhythmic agent.

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[1][2] By binding to the intracellular portion of these channels, lidocaine stabilizes them in an inactivated state.[1] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials.[1][2] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerves, which is the basis for its use as a local anesthetic.

As a Class Ib antiarrhythmic agent, lidocaine exhibits a similar effect on the sodium channels within cardiac myocytes. It preferentially acts on tissues that are frequently depolarizing, such as ischemic or damaged cardiac tissue, where the sodium channels spend more time in the inactivated state.[1] By blocking these channels, lidocaine shortens the action potential duration and reduces the effective refractory period in the His-Purkinje system, which can help to suppress ventricular arrhythmias.[1]

Caption: Mechanism of action of lidocaine on voltage-gated sodium channels.

Pharmacokinetic Properties

Lidocaine can be administered through various routes, including intravenous, subcutaneous, and topical applications.[3] Its pharmacokinetic profile is characterized by rapid onset and a moderate duration of action.

| Parameter | Value | Reference |

| Bioavailability | 35% (oral), 3% (topical) | [1] |

| Onset of Action | Within 1.5 minutes (IV) | [1] |

| Duration of Action | 0.5 to 3 hours (local) | [1] |

| Protein Binding | 60% to 80% (to α1-acid glycoprotein) | [2] |

| Metabolism | ~95% in the liver (primarily by CYP3A4) | [1] |

| Elimination Half-Life | 1.5 to 2 hours | [1] |

| Excretion | Primarily renal (as metabolites) | [1] |

Experimental Protocols

The evaluation of local anesthetics like lidocaine involves a range of in vitro and in vivo experimental protocols to characterize their potency, efficacy, and mechanism of action.

The patch-clamp technique is a gold-standard method for studying the effects of drugs on ion channels.

Objective: To measure the effect of lidocaine on the ionic currents through voltage-gated sodium channels in isolated neurons or cardiomyocytes.

Methodology:

-

Cell Preparation: Primary neurons (e.g., dorsal root ganglion neurons) or cardiomyocytes are isolated and cultured.

-

Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

Membrane Patch Configuration: The whole-cell configuration is typically used to measure the total ion channel activity of the cell.

-

Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-inactivate the sodium channels.

-

Data Acquisition: The resulting ionic currents are measured in the absence and presence of varying concentrations of lidocaine.

-

Analysis: The data are analyzed to determine the concentration-dependent block of the sodium channels by lidocaine and its effect on the channel's gating properties (activation and inactivation kinetics).

Caption: Workflow for patch-clamp electrophysiology to study lidocaine's effect on sodium channels.

Animal models are used to assess the anesthetic efficacy of lidocaine in a living organism.

Objective: To determine the onset, duration, and potency of the local anesthetic effect of lidocaine.

Methodology (Rat Sciatic Nerve Block Model):

-

Animal Preparation: A rat is anesthetized, and the sciatic nerve is surgically exposed.

-

Drug Administration: A specific volume and concentration of lidocaine are injected around the sciatic nerve.

-

Nociceptive Testing: At various time points after injection, a noxious stimulus (e.g., a thermal or mechanical stimulus) is applied to the paw innervated by the sciatic nerve.

-

Assessment: The animal's withdrawal response to the stimulus is measured. A lack of response indicates a successful nerve block.

-

Data Collection: The onset of the block (time to loss of response) and the duration of the block (time to recovery of response) are recorded.

-

Analysis: Different concentrations of lidocaine are tested to generate a dose-response curve and determine the ED50 (the dose required to produce an effect in 50% of the animals).

Conclusion

Lidocaine is a cornerstone of local anesthesia and the management of ventricular arrhythmias. Its well-characterized mechanism of action, involving the blockade of voltage-gated sodium channels, and its favorable pharmacokinetic profile have led to its widespread clinical use. While the concept of enantiomeric specificity is crucial for many chiral drugs, it is not applicable to the achiral molecule lidocaine. A thorough understanding of its pharmacology, supported by established experimental methodologies, is essential for its safe and effective application in clinical practice and for the development of new anesthetic and antiarrhythmic agents.

References

An In-depth Technical Guide to the Protein Binding Characteristics and Affinity of Lidocaine

Disclaimer: Initial searches for "lotucaine" did not yield any relevant results. The following guide is based on the strong likelihood that the intended subject was "lidocaine" (also known as lignocaine), a widely researched local anesthetic and antiarrhythmic drug. All data and methodologies presented herein pertain to lidocaine.

This technical guide provides a comprehensive overview of the protein binding characteristics and affinity of lidocaine for researchers, scientists, and drug development professionals. The document details the quantitative aspects of lidocaine's interaction with plasma proteins, the experimental protocols used to determine these characteristics, and the key factors influencing this binding.

Core Concepts in Lidocaine Protein Binding

Lidocaine's pharmacokinetic profile, including its distribution, duration of action, and clearance, is significantly influenced by its binding to plasma proteins. The extent of this binding determines the concentration of free, pharmacologically active drug available to exert its therapeutic effects. Lidocaine primarily binds to two major plasma proteins:

-

Alpha-1-acid glycoprotein (AAG): This is the high-affinity, low-capacity binding site for lidocaine.[1] The concentration of AAG in the plasma is a major determinant of the extent of lidocaine binding.[2]

-

Human Serum Albumin (HSA): This serves as the low-affinity, high-capacity binding site for lidocaine.[1]

The protein binding of lidocaine is approximately 60% to 80% in healthy individuals and is dependent on the plasma concentration of AAG.[3]

Quantitative Data on Lidocaine Protein Binding

The following tables summarize the key quantitative data on the protein binding of lidocaine, compiled from various studies.

| Parameter | Value | Primary Binding Protein(s) | Method | Reference |

| Overall Protein Binding | 60% - 80% | Alpha-1-acid glycoprotein, Albumin | Not Specified | [3] |

| ~65% | Not Specified | Not Specified | [4] | |

| 55.4 ± 5.9% | Not Specified | Not Specified | [5] | |

| Unbound Fraction | 19.9% - 38.8% | Alpha-1-acid glycoprotein | Equilibrium Dialysis | [2] |

| Binding to Albumin | ~20% | Human Serum Albumin (at 4 gm/100 ml) | Equilibrium Dialysis | [2] |

| Binding Affinity (Ka) | 1.1-1.7 × 10⁵ M⁻¹ | Alpha-1-acid glycoprotein (AGP) | High-Performance Affinity Chromatography | [6] |

| 10³ to 10⁴ M⁻¹ | Human Serum Albumin (HSA) | High-Performance Affinity Chromatography | [6] | |

| Affinity Constants (k) and Capacities (nP) | k₁ = 1.3 x 10⁵ M⁻¹n₁P₁ = 1.7 x 10⁻⁵ M | High-affinity site (likely AAG) | Not Specified | [1] |

| k₂ = 6.4 x 10¹ M⁻¹n₂P₂ = 6.9 x 10⁻³ M | Low-affinity site (likely Albumin) | Not Specified | [1] |

Experimental Protocols for Determining Lidocaine Protein Binding

Several methodologies are employed to characterize the protein binding of lidocaine. Below are detailed descriptions of the key experimental protocols.

Equilibrium Dialysis

Equilibrium dialysis is a widely used and reliable method for determining the unbound fraction of a drug in plasma.[7][8]

Principle: A semi-permeable membrane, which allows the passage of small drug molecules but not larger protein molecules, separates a chamber containing the drug and plasma from a chamber containing a protein-free buffer. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound and unbound fractions.

Detailed Protocol:

-

Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane (e.g., molecular weight cutoff of 12,000-14,000 Da).[9] A 96-well dialysis unit can be used for higher throughput.[10]

-

Materials:

-

Human plasma (or a solution of specific plasma proteins like AAG or HSA).

-

¹⁴C-labeled or unlabeled lidocaine hydrochloride.

-

Isotonic phosphate buffer (pH 7.4).

-

-

Procedure:

-

Spike the human plasma with a known concentration of lidocaine (e.g., 3 µg/mL of ¹⁴C-lidocaine hydrochloride).[2]

-

Add the lidocaine-spiked plasma to one chamber of the dialysis cell.

-

Add an equal volume of the isotonic phosphate buffer to the other chamber.

-

Incubate the dialysis unit at 37°C with gentle shaking to facilitate equilibrium. The time to reach equilibrium should be predetermined (typically 4-24 hours).[11][12]

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Analyze the concentration of lidocaine in both aliquots using a suitable analytical method, such as liquid scintillation counting (for radiolabeled drug) or LC-MS/MS.[9][13]

-

-

Data Analysis:

-

The concentration of lidocaine in the buffer chamber represents the unbound (free) drug concentration.

-

The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

-

The percentage of unbound lidocaine is calculated as: (% Unbound) = (Concentration in Buffer / Concentration in Plasma) * 100.

-

The binding ratio (moles bound / moles unbound) can also be determined.[2]

-

Ultrafiltration

Ultrafiltration is another common method that separates free drug from protein-bound drug by forcing the plasma water containing the unbound drug through a semi-permeable membrane.[7][8]

Principle: A centrifugal force is applied to a sample of plasma in a device containing a semi-permeable membrane. The membrane retains the proteins and the protein-bound drug, while allowing the plasma water and the unbound drug (the ultrafiltrate) to pass through.

Detailed Protocol:

-

Apparatus: A centrifugal ultrafiltration device with a defined molecular weight cutoff filter.

-

Materials:

-

Human plasma.

-

Lidocaine solution.

-

-

Procedure:

-

Add a known volume of human plasma to the sample reservoir of the ultrafiltration device.

-

Add a known concentration of lidocaine to the plasma.

-

Incubate the mixture under controlled temperature (e.g., 37°C).

-

Centrifuge the device at a specified speed and for a specific duration to collect the ultrafiltrate.

-

Carefully collect the ultrafiltrate.

-

Analyze the concentration of lidocaine in the ultrafiltrate and the initial plasma sample using a suitable analytical method (e.g., HPLC).

-

-

Data Analysis:

-

The concentration of lidocaine in the ultrafiltrate is the unbound drug concentration.

-

The unbound fraction is calculated as: (Unbound Fraction) = (Concentration in Ultrafiltrate / Total Concentration in Plasma).

-

It's important to consider and minimize non-specific binding of the drug to the filter membrane.[14]

-

High-Performance Affinity Chromatography (HPAC)

HPAC is a powerful technique for studying drug-protein interactions, providing information on binding affinity and competition.[15]

Principle: A stationary phase is created by immobilizing a specific protein (e.g., HSA or AAG) onto a chromatography column. When a drug solution is passed through the column, the drug interacts with the immobilized protein. The retention time of the drug on the column is related to its binding affinity.

Detailed Protocol:

-

Apparatus: A high-performance liquid chromatography (HPLC) system equipped with a column containing immobilized HSA or AAG.

-

Materials:

-

Immobilized protein column (HSA or AAG).

-

Mobile phase (e.g., phosphate buffer at pH 7.4).

-

Lidocaine solution.

-

Site-specific probe compounds (for competition studies).

-

-

Procedure (Zonal Elution Method):

-

Equilibrate the affinity column with the mobile phase.

-

Inject a small amount of lidocaine solution onto the column.

-

Monitor the elution of lidocaine using a suitable detector (e.g., UV).

-

The retention factor (k) is determined from the retention time.

-

To determine the association constant (Ka), experiments are performed with varying concentrations of a competing agent in the mobile phase.

-

-

Data Analysis:

Gel Filtration (Size Exclusion Chromatography)

Gel filtration separates molecules based on their size and can be used to study drug-protein binding.[16][17]

Principle: A column is packed with a porous gel matrix. When a sample containing a mixture of molecules (e.g., drug, protein, and drug-protein complex) is passed through the column, larger molecules (like the drug-protein complex) are excluded from the pores and elute first. Smaller molecules (like the free drug) enter the pores and have a longer path, thus eluting later.

Detailed Protocol:

-

Apparatus: A chromatography column packed with a suitable gel filtration medium (e.g., Sephadex).

-

Materials:

-

Gel filtration column.

-

Buffer solution (e.g., phosphate buffer at pH 7.4).

-

Lidocaine solution.

-

Protein solution (e.g., bovine serum albumin).

-

-

Procedure:

-

Equilibrate the column with the buffer.

-

Prepare a mixture of the protein and lidocaine and incubate to allow binding.

-

Apply the mixture to the top of the column.

-

Elute the sample with the buffer and collect fractions.

-

Analyze the concentration of the protein and lidocaine in each fraction.

-

-

Data Analysis:

-

The fractions containing the protein will also contain the bound drug. The fractions eluting later will contain the free drug.

-

By quantifying the amount of drug in the protein-containing fractions and the free drug fractions, the extent of binding can be determined.

-

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining protein binding and the key factors that influence this interaction.

Caption: A generalized workflow for determining the protein binding of lidocaine.

Caption: Key factors that influence the extent of lidocaine protein binding in vivo.

Factors Influencing Lidocaine Protein Binding

The interaction between lidocaine and plasma proteins is dynamic and can be affected by several physiological and pharmacological factors:

-

Plasma Protein Concentration: The concentration of AAG is the most significant determinant of lidocaine binding.[2] Conditions that alter AAG levels, such as surgery, trauma, or inflammation, can affect the unbound fraction of lidocaine.

-

pH: Acidosis leads to an increase in the free fraction of lidocaine, as a lower pH reduces the binding affinity.[1]

-

Drug Concentration: The binding of lidocaine to plasma proteins is concentration-dependent.[4]

-

Drug Interactions: Co-administration of other drugs that bind to the same sites on AAG or albumin can displace lidocaine, increasing its free concentration. For example, bupivacaine, disopyramide, and quinidine have been shown to significantly increase the free fraction of lidocaine.[1]

-

Age: Protein binding of lidocaine has been observed to be higher in the elderly, although the binding affinity may not change significantly with age.[4]

-

Pregnancy: A significant increase in the free concentration of lidocaine occurs throughout gestation, corresponding to a decrease in protein binding.[18]

This guide provides a foundational understanding of the protein binding characteristics of lidocaine. For further in-depth analysis, consulting the primary research articles cited is recommended.

References

- 1. Factors influencing serum protein binding of lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lidocaine plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 5. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Video: Protein-Drug Binding: Determination Methods [jove.com]

- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the interaction of lidocaine with plasma proteins [inis.iaea.org]

- 10. enamine.net [enamine.net]

- 11. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 12. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. documentsdelivered.com [documentsdelivered.com]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Evaluation of methods to determine protein-binding of drugs. Equilibrium dialysis, ultrafiltration, ultracentrifugation, gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Equilibrium gel filtration to measure plasma protein binding of very highly bound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.uky.edu [scholars.uky.edu]

An In-depth Technical Guide on the Effects of Lidocaine on Neuronal Action Potential Propagation

The lack of information suggests that "lotucaine" may be:

-

A very new, pre-clinical compound not yet disclosed in public literature.

-

An internal codename for a drug candidate that has not been publicly shared.

-

A misspelling of an existing local anesthetic.

To fulfill the user's request for a technical guide on the effects of a local anesthetic on neuronal action potentials, we will proceed by using Lidocaine as a representative and well-studied example. Lidocaine is a widely used local anesthetic that reversibly blocks nerve signal conduction.

This guide details the mechanism of action, quantitative effects, and experimental methodologies used to study Lidocaine's impact on the propagation of neuronal action potentials.

Core Mechanism of Action

Lidocaine functions by blocking voltage-gated sodium (Na+) channels in the neuronal cell membrane. The propagation of an action potential is dependent on the rapid influx of Na+ ions through these channels, which leads to the depolarization of the membrane. By binding to the intracellular portion of the sodium channel, Lidocaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions. This action increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential at sufficient concentrations.

A diagram illustrating the mechanism of action is provided below.

Quantitative Data on Lidocaine's Effects

The following table summarizes key quantitative parameters describing Lidocaine's interaction with neuronal sodium channels. These values can vary based on experimental conditions such as pH, temperature, and the specific isoform of the sodium channel being studied.

| Parameter | Value | Description | Source |

| IC50 | 5 - 200 µM | The concentration of Lidocaine required to inhibit 50% of the sodium current. This value is highly dependent on the firing frequency of the neuron (use-dependency). | |

| K_d (resting state) | ~300 µM | The dissociation constant for Lidocaine binding to resting sodium channels. | |

| K_d (inactivated state) | ~1-10 µM | The dissociation constant for Lidocaine binding to inactivated sodium channels, demonstrating its higher affinity for channels in this state. | |

| Onset of Block | Frequency-dependent | The rate at which the block develops increases with the frequency of neuronal firing. At higher frequencies, more channels enter the open and inactivated states, to which Lidocaine binds more readily. | |

| Effect on Refractory Period | Increase | Lidocaine increases the effective refractory period of the neuron, making it more difficult to fire subsequent action potentials. |

Experimental Protocols

The characterization of Lidocaine's effects on neuronal action potentials primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Protocol: Whole-Cell Voltage-Clamp Recording to Determine IC50

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from a model organism (e.g., rat). Culture the neurons for 24-48 hours on glass coverslips.

-

Recording Setup:

-

Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope.

-

Prepare a standard external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Prepare an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

-

Data Acquisition:

-

Form a gigaseal (>1 GΩ) between the patch pipette and the neuron membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the neuron at a resting potential of -80 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

-

Lidocaine Application:

-

Establish a baseline recording of the peak sodium current.

-

Perfuse the external solution containing increasing concentrations of Lidocaine (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

-

At each concentration, apply a train of depolarizing pulses (e.g., at 5 Hz) to assess use-dependent block.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each Lidocaine concentration.

-

Normalize the current to the baseline control.

-

Plot the normalized current as a function of Lidocaine concentration and fit the data to a Hill equation to determine the IC50 value.

-

An experimental workflow for this protocol is visualized below.

Signaling Pathways and Logical Relationships

The primary "pathway" for Lidocaine's action is a direct physical interaction with the sodium channel, rather than a complex intracellular signaling cascade. The logical relationship between neuronal activity and the efficacy of the block is known as use-dependency or frequency-dependency.

Use-Dependency Mechanism:

-

At rest, most sodium channels are in a closed state, for which Lidocaine has low affinity.

-

During an action potential, channels open and then quickly inactivate.

-

Lidocaine has a much higher affinity for the open and inactivated states of the channel.

-

Therefore, with more frequent action potentials, a greater proportion of channels become available for Lidocaine to bind to, leading to a more rapid and potent block.

The following diagram illustrates this logical relationship.

The Core of Sensation: An In-depth Technical Guide to Lotucaine's Interaction with Lipid Bilayer Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the local anesthetic lotucaine (a structural analog of lidocaine) and lipid bilayer membranes. Understanding these fundamental interactions is paramount for the rational design of novel anesthetic agents, the development of advanced drug delivery systems, and a deeper comprehension of the biophysical mechanisms underpinning local anesthesia. This document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the core processes through signaling and workflow diagrams.

Introduction: The Lipid Bilayer as a Primary Target

While the primary pharmacological target of local anesthetics like this compound is the voltage-gated sodium channel, their journey to this site and their overall efficacy are profoundly influenced by their interaction with the neuronal lipid bilayer. The cell membrane is not merely a passive barrier but an active participant in modulating drug partitioning, concentration, and ultimately, therapeutic effect. This guide delves into the multifaceted nature of this compound's engagement with lipid membranes, exploring its impact on membrane structure and function.

Quantitative Analysis of this compound-Membrane Interactions

The affinity and behavior of this compound within the lipid bilayer can be quantified through several key parameters. The following tables summarize critical data extrapolated from studies on lidocaine, a closely related and extensively studied local anesthetic.

Table 1: Partition Coefficients of Lidocaine in Different Membrane Systems

| Membrane System | Partition Coefficient (log P) | Experimental Conditions | Reference |

| Octanol:Water | 2.39 ± 0.10 | --- | [1] |

| DMPC Bilayer (Lα phase) | 4.51 | pH 5.4 | [2] |

| DMPC Bilayer (Pβ' phase) | 3.74 | pH 5.4 | [2] |

| DMPC Bilayer (Lβ' phase) | 3.30 | pH 5.4 | [2] |

| POPC Bilayer (Charged form) | 2.82 (K_p = 660 M⁻¹) | pH 5.5, 0.1 M NaCl | [3] |

Note: DMPC (Dimyristoylphosphatidylcholine), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), Lα (liquid crystalline phase), Pβ' (ripple gel phase), Lβ' (gel phase). Higher log P indicates greater lipid solubility.

Table 2: Effects of Lidocaine on Lipid Bilayer Properties

| Property | Observation | Concentration | Membrane System | Reference |

| Membrane Fluidity | Increased lateral and rotational mobility | 0.02 mM and above | Synaptosomal plasma membrane vesicles | [4][5] |

| Annular Lipid Fluidity | Greater increase than bulk fluidity | Not specified | Synaptosomal plasma membrane vesicles | [4][5] |

| Electrostatic Potential (middle of bilayer) | Increase of ~90 mV | 9 mol % | Model lipid membrane | [6][7] |

| Electrostatic Potential (middle of bilayer) | Increase of ~220 mV | 28 mol % | Model lipid membrane | [6][7] |

| Surface Charge | Becomes more positive | Not specified | Purple membrane of Halobacterium salinarum | [8] |

| Permeability (DOPC liposomes) | Negligible effect for calcein | Up to 100 mM | Dioleylphosphocholine (DOPC) liposomes | [9] |

Key Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments used to probe the interaction of local anesthetics with lipid bilayers.

Fluorescence Quenching for Determining Membrane Localization

Fluorescence quenching is a powerful technique to determine the depth of penetration of a fluorescent molecule, such as this compound, within the lipid bilayer.

Experimental Workflow: Fluorescence Quenching

Caption: Workflow for fluorescence quenching experiments.[10]

Protocol:

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from phospholipids like dimyristoylphosphatidylcholine (DMPC) or dioleoylphosphatidylcholine (DOPC) using methods such as sonication or extrusion.[11]

-

Probe Incorporation: A fluorescent probe, such as 12-(9-anthroyl)stearic acid (12-AS), is incorporated into the lipid bilayer. The position of the fluorophore on the acyl chain determines the depth at which fluorescence is measured.[10]

-

This compound Addition: The local anesthetic, which acts as a quencher, is added to the vesicle suspension at varying concentrations.[10]

-

Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded. As this compound comes into close proximity with the probe, it quenches the fluorescence, leading to a decrease in intensity.[10]

-

Data Analysis: The quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the probe to the quencher and thus the location of this compound within the membrane.[10]

Differential Scanning Calorimetry (DSC) for Assessing Membrane Fluidity

DSC is used to measure changes in the phase transition temperature (Tc) of lipid bilayers, providing insights into how a drug affects membrane fluidity.

Experimental Workflow: Differential Scanning Calorimetry

References

- 1. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Partitioning of local anesthetics into membranes: surface charge effects monitored by the phospholipid head-group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Lidocaine · HCl on the Fluidity of Native and Model Membrane Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Lidocaine · HCl on the Fluidity of Native and Model Membrane Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Local Anesthetic Lidocaine on Electrostatic Properties of a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of local anesthetic lidocaine on electrostatic properties of a lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lidocaine turns the surface charge of biological membranes more positive and changes the permeability of blood-brain barrier culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. Effect of cholesterol on interaction of dibucaine with phospholipid vesicles: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Lidocaine Transdermal Patch for Localized Pain Management

Introduction

The lidocaine transdermal patch is a topical drug delivery system designed to provide localized pain relief.[1] It is primarily indicated for the management of pain associated with post-herpetic neuralgia (PHN), a condition characterized by persistent nerve pain following a shingles infection.[1][2] Transdermal administration of lidocaine offers the significant advantage of delivering the active pharmaceutical ingredient directly to the site of pain, thereby minimizing systemic absorption and reducing the risk of systemic side effects and drug-drug interactions.[2][3] The patch formulation provides a non-invasive method for continuous drug delivery over a specified period.[4]

Mechanism of Action

Lidocaine is a local anesthetic of the amide type. Its mechanism of action involves the blockage of voltage-gated sodium channels in the neuronal cell membrane. By stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses, lidocaine effectively stops nerves from sending pain signals. This action results in a localized analgesic effect without causing a complete sensory blockade, allowing for the perception of touch and pressure to remain intact.[2]

Caption: Mechanism of Action of Lidocaine.

Formulation Overview

The lidocaine transdermal patch is typically a matrix-type system. This design consists of three primary layers:

-

Backing Layer: An occlusive outer layer that protects the patch from the environment and prevents drug evaporation.

-

Adhesive Matrix: A pressure-sensitive adhesive layer that contains the dispersed or dissolved lidocaine. This layer adheres to the skin and serves as the drug reservoir.

-

Release Liner: A protective liner that is removed just before application to expose the adhesive layer.

Formulations are available in various strengths, including 1.8%, 4%, and 5% lidocaine.[1] Newer systems, such as the 1.8% patch, have been developed to be bioequivalent to the 5% patch but with a significantly lower drug load, offering a more efficient delivery system.[2][3]

Caption: General Manufacturing Workflow for a Lidocaine Patch.

Quantitative Data Summary

Table 1: Lidocaine Patch Formulations

| Parameter | Lidocaine Patch 5% | Lidocaine Topical System 1.8% | OTC Lidocaine Patch 4% |

| Indication | Post-Herpetic Neuralgia[1][2] | Post-Herpetic Neuralgia[2] | Minor Pains[1] |

| Drug Load per Patch | 700 mg[2][3] | 36 mg[2][3] | Varies by size |

| Application Time | Up to 12 hours in a 24-hour period[1] | Up to 12 hours in a 24-hour period[1] | Up to 8 hours, up to 3 times a day[1] |

Table 2: Pharmacokinetic Parameters of Lidocaine Topical System 1.8%

| Condition | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) |

| Normal | 97.6 ± 36.9 | Not specified |

| With Heat | 160.3 ± 100.1 | No significant effect |

| With Exercise | No clinically relevant differences observed | No clinically relevant differences observed |

| Data from a study involving the application of three 1.8% topical systems. |

Table 3: Adhesion Performance of Lidocaine Patches

| Patch Type | % of Subjects with ≥90% Adhesion after 12 hours | Complete Detachment Rate |

| Lidocaine Topical System 1.8% | ≥75%[3] | 0% |

| Lidocaine Patch 5% (Brand) | 13.6%[3] | 4.5% |

| Lidocaine Patch 5% (Generic) | 0% | 29% |

Table 4: Clinical Efficacy in Post-Herpetic Neuralgia (4-week study)

| Parameter | Lidocaine Patch 5% Group | Placebo Group | p-value |

| Mean Decrease in VAS Score | 14.01 (SD 14.35) | 9.36 (SD 12.03) | 0.0088 |

| VAS: Visual Analogue Scale for pain. |

Experimental Protocols

1. Protocol for In Vitro Skin Permeation Study

This protocol is designed to assess the rate and extent of lidocaine permeation through a skin membrane from a transdermal patch.

-

Apparatus: Vertical Franz diffusion cells.

-

Skin Membrane: Dermatomed human cadaver skin or porcine ear skin.

-

Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, maintained at 32°C to mimic skin surface temperature.[4]

-

Procedure:

-

Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate for 30 minutes.

-

Cut the transdermal patch to the appropriate size and apply it to the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analyze the samples for lidocaine concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative amount of lidocaine permeated per unit area (μg/cm²) over time.

-

Caption: Workflow for an In Vitro Skin Permeation Study.

2. Protocol for Skin Adhesion Assessment

This protocol evaluates the in-vivo adhesion performance of the transdermal patch.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

Apply the patch to a designated clean, dry, and intact skin area (e.g., upper back).

-

Evaluate patch adhesion at specified time points (e.g., 0, 3, 6, 9, and 12 hours) during the wear period.

-

Score the adhesion using the FDA-recommended scale:

-

Score 0: ≥90% adhered (Essentially no lift off the skin).

-

Score 1: ≥75% to <90% adhered (Some edges only lifting off the skin).

-

Score 2: ≥50% to <75% adhered (Less than half of the patch lifting off the skin).

-

Score 3: >0% to <50% adhered (More than half the patch lifting off the skin, but not completely detached).

-

Score 4: 0% adhered (Patch completely detached).

-

-

Record the scores for each subject at each time point for statistical analysis.

-

Caption: FDA Adhesion Scoring Scale.

3. Protocol for Skin Irritation Evaluation

This protocol assesses the potential for the patch to cause skin irritation.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

After the designated wear period (e.g., 12 hours), carefully remove the patch.

-

Assess the application site for any dermal responses at 30 minutes and 2 hours post-removal.

-

Score the skin irritation using a standardized dermal scale (e.g., FDA 8-point scale):

-

0: No evidence of irritation

-

1: Minimal erythema, barely perceptible

-

2: Definite erythema

-

3: Erythema and papules/pustules

-

4: Definite edema

-

5: Erythema, edema, and papules

-

6: Vesicular eruption

-

7: Strong reaction spreading beyond the test site

-

-

Record any other observations, such as peeling, glazing, or cracking.

-

Mean irritation scores are calculated. A score of less than 1 is typically not considered clinically significant.

-

4. Protocol for In Vivo Pharmacokinetic Study

This protocol determines the absorption, distribution, metabolism, and excretion of lidocaine from the patch in human subjects.

-

Study Design: Open-label, randomized, crossover study.

-

Subjects: Fasting, healthy adult human volunteers.

-

Procedure:

-

Screen and enroll eligible subjects.

-

In each study period, apply the lidocaine patch(es) to a designated site on each subject.

-

Collect venous blood samples at pre-dose and at multiple post-dose time points (e.g., over a 48-hour period).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for lidocaine concentration using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis.

-

Caption: Workflow for a Crossover In Vivo Pharmacokinetic Study.

References

Application Notes and Protocols for Lidocaine in Peripheral Nerve Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine is a widely used local anesthetic agent belonging to the amide class. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.[1][2][3] This action results in a temporary loss of sensation in the targeted area, making it an essential tool for peripheral nerve blocks in various surgical and pain management procedures. These application notes provide a comprehensive overview of lidocaine dosage calculations, experimental protocols, and the underlying signaling pathways relevant to its use in peripheral nerve blockade.

Mechanism of Action: Sodium Channel Blockade

Lidocaine exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels (Nav1.5) in their activated and inactivated states.[1] This binding stabilizes the channels in a state that prevents the influx of sodium ions necessary for membrane depolarization.[1][2][3] By inhibiting the propagation of action potentials along the nerve fiber, lidocaine effectively blocks the transmission of pain signals. The unionized form of lidocaine is lipid-soluble and can cross the nerve cell membrane. Once inside the cell (axoplasm), it becomes ionized and binds to the alpha subunit of the sodium channel.[4]

References

Application Notes and Protocols for the Use of Lidocaine in In Vitro Electrophysiology Patch-Clamp

Audience: Researchers, scientists, and drug development professionals.

Topic: The application of lidocaine (formerly referred to as lotucaine) in in vitro electrophysiological studies, with a focus on patch-clamp techniques to characterize its effects on voltage-gated sodium channels.

Introduction

Lidocaine is a well-characterized local anesthetic and Class Ib antiarrhythmic drug that exerts its effects primarily by blocking voltage-gated sodium channels (VGSCs).[1][2][3][4] Its mechanism of action involves the inhibition of sodium ion influx, which is essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3] This document provides detailed application notes and protocols for studying the effects of lidocaine on VGSCs using in vitro patch-clamp electrophysiology.

The patch-clamp technique is a powerful tool for investigating the interaction of drugs with ion channels, allowing for precise control of the cell membrane potential and high-resolution recording of ionic currents.[5] These protocols are designed to guide researchers in characterizing the state-dependent affinity and kinetics of lidocaine's interaction with VGSCs, particularly the Nav1.7 and Nav1.8 subtypes, which are critical in pain pathways.[6][7][8]

Mechanism of Action of Lidocaine

Lidocaine blocks VGSCs in a voltage- and use-dependent manner.[1][3] It preferentially binds to the open and inactivated states of the channel, with a much lower affinity for the resting state.[2][4][9] This state-dependent binding is a key feature of its mechanism. During a train of action potentials, when channels are frequently opening and inactivating, lidocaine's blocking effect becomes more pronounced. This "use-dependent" or "phasic" block is crucial for its therapeutic efficacy.[1] Lidocaine physically occludes the pore of the sodium channel, preventing the passage of sodium ions.[1][2][3]

Data Presentation: Lidocaine Block of Voltage-Gated Sodium Channels

The following table summarizes the quantitative data on the inhibitory effects of lidocaine on two key peripheral nervous system sodium channel isoforms, Nav1.7 and Nav1.8, which are prominently involved in pain signaling.

| Parameter | Nav1.7 | Nav1.8 | Reference |

| Tonic Block IC50 (Resting State) | 450 µM | 104 µM | [6][7] |

| Inactivated State IC50 | Not explicitly stated, but higher affinity than resting state | 60 µM | [10] |

| Effect on Steady-State Activation | No significant shift | Significant depolarizing shift of 6.1 mV | [4] |

| Effect on Steady-State Inactivation | Hyperpolarizing shift of 10.6 mV | Hyperpolarizing shift of 4.1 mV | [4] |

Experimental Protocols

Detailed methodologies for key patch-clamp experiments to characterize the interaction of lidocaine with voltage-gated sodium channels are provided below.

Cell Culture and Preparation

For these experiments, a cell line stably expressing the human Nav1.7 or Nav1.8 channel (e.g., HEK293 or CHO cells) is recommended.

-

Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum, antibiotics, and a selection agent (if applicable) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: For patch-clamp recordings, plate the cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Cesium and fluoride ions are used to block potassium and enhance recording stability, respectively.

-

Lidocaine Stock Solution: Prepare a high-concentration stock solution of lidocaine hydrochloride in deionized water (e.g., 100 mM) and store at -20°C. Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording

These protocols are designed for the whole-cell patch-clamp configuration.[5]

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.

Protocol 1: Tonic Block and Dose-Response Relationship

This protocol determines the concentration-dependent inhibition of VGSCs by lidocaine in the resting state.

-

Establish Whole-Cell Configuration: Follow the steps outlined above.

-

Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure most channels are in the resting state.

-

Voltage Protocol: From the holding potential, apply a brief depolarizing test pulse (e.g., to -10 mV for 20-40 ms) to elicit a sodium current. Apply these pulses at a low frequency (e.g., every 10-20 seconds) to minimize use-dependent block.

-

Control Recording: Record the peak sodium current in the absence of lidocaine for at least 3-5 minutes to establish a stable baseline.

-

Lidocaine Application: Perfuse the recording chamber with the external solution containing the first concentration of lidocaine.

-

Equilibrium Block: Continue applying the low-frequency test pulses until the current inhibition reaches a steady state (typically 2-5 minutes).

-

Washout: Perfuse the chamber with the control external solution to wash out the drug and observe the recovery of the current.

-

Repeat with Different Concentrations: Repeat steps 5-7 for a range of lidocaine concentrations (e.g., 1 µM to 10 mM) to construct a dose-response curve.

-

Data Analysis: For each concentration, calculate the fractional block as (1 - I_lidocaine / I_control), where I_lidocaine is the peak current in the presence of the drug and I_control is the peak current before drug application. Plot the fractional block against the logarithm of the lidocaine concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Use-Dependent (Phasic) Block

This protocol investigates the frequency-dependent block of VGSCs by lidocaine.

-

Establish Whole-Cell Configuration and Baseline: Obtain a stable whole-cell recording and establish a baseline current with a low-frequency stimulus as in Protocol 1.

-

Holding Potential: Clamp the cell at a holding potential of -100 mV.

-

Pulse Train Protocol: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz, 10 Hz, or 20 Hz) for a duration of 10-20 seconds.

-

Control Recording: Record the current response to the pulse train in the absence of lidocaine.

-

Lidocaine Application: Perfuse the chamber with a fixed concentration of lidocaine (e.g., the IC50 for tonic block).

-

Recording in Lidocaine: Once the tonic block has reached a steady state, apply the same high-frequency pulse train protocol.

-

Data Analysis: For both control and lidocaine conditions, normalize the peak current of each pulse in the train to the peak current of the first pulse. Plot the normalized current against the pulse number. The progressive decrease in current amplitude during the train in the presence of lidocaine demonstrates use-dependent block.

Protocol 3: State-Dependence of Block - Inactivated State

This protocol assesses the affinity of lidocaine for the inactivated state of the sodium channel.

-

Establish Whole-Cell Configuration: As described previously.

-

Steady-State Inactivation Protocol: To determine the voltage-dependence of steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments) followed by a test pulse to -10 mV to measure the fraction of available channels.

-

Control Curve: Perform the steady-state inactivation protocol in the absence of lidocaine.

-

Lidocaine Application: Perfuse with a known concentration of lidocaine and allow the tonic block to equilibrate.

-

Recording in Lidocaine: Repeat the steady-state inactivation protocol in the presence of lidocaine.

-

Data Analysis: For both control and lidocaine conditions, normalize the peak current during the test pulse to the maximum peak current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2). A hyperpolarizing shift in the V1/2 in the presence of lidocaine indicates preferential binding to the inactivated state.

Visualizations

Signaling Pathway of Lidocaine Action

Caption: State-dependent binding of lidocaine to voltage-gated sodium channels.

Experimental Workflow for Dose-Response Analysis

Caption: Workflow for determining the tonic block IC50 of lidocaine.

Logical Relationship for Use-Dependent Block

Caption: The logical basis of use-dependent block by lidocaine.

References

- 1. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lidocaine increases intracellular sodium concentration through voltage-dependent sodium channels in an identified lymnaea neuron [pubmed.ncbi.nlm.nih.gov]

- 7. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Local Anesthetics in Rodent Surgical Models: A Focus on Lidocaine

Introduction

Local anesthetics are critical for minimizing pain and distress in rodent surgical models, ensuring both ethical animal welfare and the integrity of scientific data. While the specific agent "lotucaine" did not yield results in scientific literature searches, this document provides a comprehensive overview of a widely used local anesthetic, lidocaine, as a proxy. These notes and protocols are intended for researchers, scientists, and drug development professionals to serve as a detailed guide for the application of local anesthetics in rodent surgery.

Lidocaine is a member of the amide class of local anesthetics.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane.[2][3][4] By preventing the influx of sodium ions, lidocaine inhibits the depolarization necessary for the generation and propagation of action potentials in sensory nerves, resulting in a localized loss of sensation.[2][3][4]

Pharmacokinetics of Lidocaine in Rodents

The pharmacokinetic profile of lidocaine in rodents can be influenced by factors such as the route of administration, the specific strain of the animal, and the presence of underlying health conditions. Studies in rats have shown that lidocaine is rapidly absorbed after intramuscular injection, with its metabolism primarily occurring in the liver.[5] The elimination half-life can vary, but has been reported to be between 1.5 to 2 hours in rats.[3][5] Interestingly, research has indicated that both the pharmacodynamics and pharmacokinetics of lidocaine can be altered in rodent models of diabetic neuropathy, leading to a prolonged nerve block duration.[6][7][8]

Efficacy and Comparison with Other Local Anesthetics

Lidocaine provides a rapid onset of anesthesia, typically within 1 to 5 minutes, with a duration of action of approximately 1 to 2 hours.[9] When compared to other local anesthetics like bupivacaine, lidocaine has a faster onset but a shorter duration of action.[9] For longer procedures, bupivacaine, with its slower onset (10-15 minutes) but longer duration (up to 8 hours), might be a more suitable choice, or a combination of lidocaine and bupivacaine can be used to achieve both rapid and sustained analgesia.[9] Studies comparing the neurotoxicity of intrathecal lidocaine and bupivacaine in rats have suggested that bupivacaine may be less neurotoxic at equipotent doses.[10]

Toxicity and Safety Considerations

While generally safe when used appropriately, high doses of lidocaine can lead to systemic toxicity, affecting the central nervous system (CNS) and cardiovascular system. CNS toxicity can manifest as dizziness, drowsiness, seizures, and, in severe cases, respiratory arrest.[3][11][12] Cardiovascular effects may include hypotension and bradycardia.[3][12] Research in rats has shown that lidocaine can be neurotoxic to sensory neurons at high concentrations.[11] It is crucial to adhere to recommended dosages and to monitor animals for any adverse effects. The addition of epinephrine to lidocaine solutions can decrease systemic absorption and prolong the local anesthetic effect, but may also have its own hemodynamic consequences.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of lidocaine in rodent models based on available literature.

Table 1: Pharmacokinetic Parameters of Lidocaine in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Elimination Half-Life | 1.5 - 2.12 hours | Wistar AF-SPF Male Rats | Intramuscular | [5] |

| Peak Plasma Concentration (Cmax) | 2.97 - 5.05 µg/mL | Wistar AF-SPF Male Rats | Intramuscular (50 mg/kg) | [5] |

| Time to Peak Concentration (Tmax) | Varies with administration time | Wistar AF-SPF Male Rats | Intramuscular | [5] |

| Minimum Effective Concentration (in dermis) | 12 mg/L | Rats | Topical Gel | [14] |

Table 2: Efficacy of Lidocaine in Rodent Models

| Surgical Model/Assay | Species/Strain | Lidocaine Dose/Concentration | Anesthetic Duration | Key Findings | Reference |

| Sciatic Nerve Block (Motor) | Zucker Diabetic Fatty Rats | 0.9% (Minimum Dose) | Prolonged in diabetic rats | Increased sensitivity in neuropathic nerves | [6][7][8] |

| Sciatic Nerve Block (Motor) | Control Rats | 1.4% (Minimum Dose) | - | - | [6][7][8] |

| Laparotomy | C57BL/6J Mice | 3-10 mg/kg (Subcutaneous) | 1-2 hours | Effective as part of multimodal analgesia | [9] |

| Tail Flick Latency | Rats | 2% Lidocaine-loaded nanogel | 360 ± 113 min | Nanogel prolonged anesthetic effect | [15] |

| Formalin-induced Nociception | Mice | 2% (0.1 mL, hind paw injection) | Significant antinociceptive effects | - | [16] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of lidocaine as a local anesthetic in rodent surgical models.

Protocol 1: Sciatic Nerve Block in Rats

Objective: To assess the efficacy of lidocaine for peripheral nerve blockade in a rat model. This protocol is adapted from studies investigating nerve blocks in both healthy and neuropathic rodent models.[6][7][8]

Materials:

-

Lidocaine hydrochloride solution (e.g., 1-2%)

-

Sterile saline for dilution

-

Insulin syringes with 29-30G needles

-

Anesthesia machine with isoflurane

-

Hair clippers

-

Surgical preparation solutions (e.g., povidone-iodine, alcohol)

-

Heating pad to maintain body temperature

-

Apparatus for assessing motor function (e.g., platform for observation)

Procedure:

-

Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Shave the fur over the lateral aspect of the thigh of the hindlimb to be blocked.

-

Aseptically prepare the injection site.

-

Palpate the greater trochanter and the knee joint. The injection site is located approximately midway between these two landmarks.

-

Insert the needle perpendicular to the skin, aiming slightly caudally to be in proximity to the sciatic nerve. A gentle "pop" may be felt as the needle passes through the fascia.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject a small volume of the lidocaine solution (e.g., 0.1-0.2 mL).

-

Allow the animal to recover from anesthesia on a heating pad.

-

Assess motor block at regular intervals (e.g., every 10-15 minutes) by observing the animal's ability to bear weight and ambulate. A successful block is often characterized by foot-dragging of the affected limb.

-

Continue monitoring until normal motor function returns to determine the duration of the block.

Protocol 2: Local Infiltration for Minor Surgical Procedures in Mice

Objective: To provide local anesthesia for a minor surgical procedure, such as a skin incision or implantation of a subcutaneous device. This protocol is based on general recommendations for local anesthesia in rodent surgery.[9]

Materials:

-

Lidocaine hydrochloride solution (e.g., 0.5-1%)

-

Sterile saline for dilution

-

Tuberculin or insulin syringes with 27-30G needles

-

Anesthesia (e.g., isoflurane or injectable anesthetics)

-

Surgical instruments

-

Surgical preparation solutions

-

Heating pad

Procedure:

-

Anesthetize the mouse using an appropriate method.

-

Shave and aseptically prepare the surgical site.

-